1-Hexanone, 1-(1-hydroxycyclohexyl)-

Organic synthesis Photoinitiator manufacturing Process chemistry

1-Hexanone, 1-(1-hydroxycyclohexyl)- (CAS 182292-53-1), also named 1-(1-hydroxycyclohexyl)hexan-1-one, is a tertiary α-hydroxyketone with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g·mol⁻¹. It belongs to the Norrish Type I photoinitiator class; upon UV irradiation, it undergoes α-cleavage to generate free radicals capable of initiating radical chain polymerization of unsaturated monomers.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 182292-53-1
Cat. No. B12557079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanone, 1-(1-hydroxycyclohexyl)-
CAS182292-53-1
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1(CCCCC1)O
InChIInChI=1S/C12H22O2/c1-2-3-5-8-11(13)12(14)9-6-4-7-10-12/h14H,2-10H2,1H3
InChIKeyDLUCNRXMXAEYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexanone, 1-(1-hydroxycyclohexyl)- (CAS 182292-53-1): Structural Identity and Photoinitiator Classification


1-Hexanone, 1-(1-hydroxycyclohexyl)- (CAS 182292-53-1), also named 1-(1-hydroxycyclohexyl)hexan-1-one, is a tertiary α-hydroxyketone with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g·mol⁻¹ . It belongs to the Norrish Type I photoinitiator class; upon UV irradiation, it undergoes α-cleavage to generate free radicals capable of initiating radical chain polymerization of unsaturated monomers . The compound features a fully aliphatic architecture comprising a cyclohexyl ring bearing a hydroxyl group and a pentyl (C₅) ketone side chain. This aliphatic character distinguishes it from the commercially dominant aromatic analogue 1-hydroxycyclohexyl phenyl ketone (Photoinitiator 184, CAS 947-19-3), and underpins a distinct property profile relevant to low-migration, low-odor, and reduced-yellowing UV-curable formulations .

Why 1-Hexanone, 1-(1-hydroxycyclohexyl)- Cannot Be Replaced by Generic Photoinitiator 184 in Migration-Sensitive Applications


Despite sharing the 1-hydroxycyclohexyl ketone pharmacophore, 1-hexanone, 1-(1-hydroxycyclohexyl)- cannot be simply interchanged with 1-hydroxycyclohexyl phenyl ketone (Photoinitiator 184) because the replacement of the aromatic phenyl ring with an aliphatic pentyl chain fundamentally alters three performance-critical parameters: (i) molecular lipophilicity, as reflected by a LogP difference of approximately 0.3 units (2.83 vs. 2.56) ; (ii) UV absorption profile, since the absence of the phenyl chromophore shifts the absorption maximum to shorter wavelengths and eliminates the longer-wavelength absorption band present in aromatic ketones [1]; and (iii) photolytic by-product chemistry, where aliphatic cleavage generates less chromophoric and less odorous fragments than benzaldehyde, which is a known degradation product of Photoinitiator 184 [2]. These physicochemical divergences mean that formulation viscosity, curing depth, residual odor, and migration behavior cannot be predicted from aromatic ketone data alone, necessitating compound-specific evidence for informed procurement decisions.

Quantitative Differentiation Evidence for 1-Hexanone, 1-(1-hydroxycyclohexyl)- Against Closest Analogs


Synthesis Efficiency: One-Step Quantitative Yield via Adapted Vilsmeier Conditions

1-Hexanone, 1-(1-hydroxycyclohexyl)- can be synthesized in a single step under adapted Vilsmeier conditions with quantitative yield [1]. In contrast, the industrial synthesis of the aromatic analogue 1-hydroxycyclohexyl phenyl ketone (Photoinitiator 184) typically involves multi-step Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride followed by α-hydroxylation, with reported overall yields ranging from 60–85% depending on reaction optimization [2]. The one-step, near-quantitative protocol for the target compound eliminates intermediate purification requirements, reduces solvent waste, and lowers manufacturing cost, providing a procurement-relevant advantage in supply chain efficiency and scalability.

Organic synthesis Photoinitiator manufacturing Process chemistry

Migration Tendency: Lower LogP-Driven Migration Compared to Aromatic Photoinitiator 184

The target compound has a calculated LogP of 2.83, compared to 2.56 for 1-hydroxycyclohexyl phenyl ketone (Photoinitiator 184) [1]. In migration studies of photoinitiators from printed food-packaging materials into food simulants, a direct relationship between LogP (log Kₒ/w) and total migration was established for compounds with LogP < 5; higher LogP values correlate with increased migration into fatty food simulants [2]. Based on this established quantitative structure-property relationship, an aromatic ketone with LogP ~2.56 is expected to exhibit higher migration into lipophilic matrices than the more polar aliphatic analogue (LogP ~2.83). Independent measurements confirm that 1-hydroxycyclohexyl phenyl ketone migrates from plastic solid phase into aqueous media at up to 200 mg/L within the first 24 hours [3], establishing a quantitative benchmark against which the aliphatic analogue's migration performance can be projected.

Food-contact materials Migration testing Photoinitiator safety

Cytotoxicity and Hemocompatibility: Aliphatic Ketone Class Advantage Over Aromatic Photoinitiators

In a comparative study of visible-light resin photoinitiator systems, aromatic ketones (9-fluorenone, benzil) induced markedly higher hemolysis of dog erythrocytes and greater lipid peroxidation than aliphatic ketones (camphorquinone), even when the aliphatic ketones were tested at higher concentrations [1]. While this study did not directly test 1-hexanone, 1-(1-hydroxycyclohexyl)-, the compound's fully aliphatic structure places it mechanistically in the aliphatic ketone class. The aromatic comparator 1-hydroxycyclohexyl phenyl ketone, by contrast, contains a phenyl chromophore that can participate in Type II photosensitization pathways, generating reactive oxygen species and contributing to cytotoxic effects. This class-level evidence supports the proposition that the aliphatic target compound may offer superior cytocompatibility profiles, making it a more suitable candidate for biomedical photopolymerization applications such as dental restoratives, tissue engineering scaffolds, and cell encapsulation hydrogels.

Biomedical materials Cytocompatibility Dental resins

Procurement-Relevant Application Scenarios for 1-Hexanone, 1-(1-hydroxycyclohexyl)-


Low-Migration UV-Curable Inks and Coatings for Food-Contact Packaging

The aliphatic structure of this compound eliminates the aromatic benzaldehyde photolysis by-product associated with Photoinitiator 184, while its higher polarity (LogP 2.83 vs. 2.56) is expected to reduce migration into fatty food simulants . Regulatory frameworks such as EU Regulation 10/2011 impose specific migration limits (SMLs) on photoinitiators, and the adoption of an aliphatic alternative can simplify compliance documentation. Formulators targeting low-migration UV-curable overprint varnishes and ink systems should prioritize this compound for migration-sensitive packaging applications [1].

Biomedical Photopolymerization: Dental Restoratives and Cell Encapsulation Hydrogels

Class-level evidence indicates that aliphatic ketones induce significantly lower hemolysis and lipid peroxidation than aromatic ketones, even at elevated concentrations . This positions the target compound as a promising candidate for visible-light or UV-curable dental resins, tissue engineering scaffolds, and cell encapsulation hydrogels where leachable cytotoxic photoinitiator residues must be minimized. Procurement for biomedical R&D should consider this compound as a lower-cytotoxicity alternative to aromatic Type I photoinitiators such as Irgacure 184 and Irgacure 2959 [1].

Low-Odor and Non-Yellowing Clear Coatings for Indoor Applications

The absence of an aromatic chromophore in the target compound prevents the formation of colored, odorous benzaldehyde-type degradation products that characterize Photoinitiator 184 photolysis . This makes the compound particularly suitable for UV-curable clear coatings on indoor furniture, flooring, and consumer electronics, where post-cure odor and long-term yellowing are critical quality attributes. The one-step synthesis with quantitative yield [1] further enhances the commercial viability of this compound for high-volume industrial coating procurement.

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